molecular formula C13H13NO4S2 B5112002 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

Cat. No. B5112002
M. Wt: 311.4 g/mol
InChI Key: JQDPWGQSSNRXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, commonly known as DMTF, is a chemical compound that has gained significant attention in the field of scientific research. DMTF is a thiophene derivative that has been studied for its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of DMTF is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by inhibiting the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can induce apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
DMTF has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMTF has been reported to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

DMTF has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Moreover, DMTF exhibits good stability and can be stored for extended periods without significant degradation.
However, DMTF also has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. Moreover, DMTF can exhibit low solubility in some organic solvents, which can limit its use in certain experiments.

Future Directions

For scientific research include the development of new drugs and materials based on DMTF.

Synthesis Methods

DMTF can be synthesized using different methods, including the reaction of 2,4-dimethylaniline with thiophene-2-carboxylic acid and chlorosulfonic acid. The reaction yields 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

DMTF has been studied for its potential applications in various areas of scientific research. One of the significant applications of DMTF is in the field of medicinal chemistry. DMTF has been reported to exhibit potent anti-tumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, DMTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
DMTF has also been studied for its potential applications in drug discovery. The compound has been reported to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. The inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases.
In addition to its medicinal applications, DMTF has also been studied for its potential applications in material science. DMTF has been reported to exhibit good thermal stability and can be used as a building block for the synthesis of new materials.

properties

IUPAC Name

4-[(2,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-8-3-4-11(9(2)5-8)14-20(17,18)10-6-12(13(15)16)19-7-10/h3-7,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDPWGQSSNRXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dimethylphenyl)sulfamoyl]thiophene-2-carboxylic acid

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